Cas no 65767-07-9 (4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide)

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide 化学的及び物理的性質
名前と識別子
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- 4,5-DIHYDRO-1H-IMIDAZOL-2-YLAMINE HYDROIODIDE
- 2-iminoimidazolidine HI
- 2-aminoimidazoline hydriodide
- 2-aminoimidazoline hydroiodide
- 2-iminoimidazoline hydroiodide
- 2-iminoimidazolidine hydroiodide
- NRKTUPLYOCIVPP-UHFFFAOYSA-N
- 2-iminoimidazolidine monohydroiodide
- 4,5-dihydro-1H-imidazol-2-amine hydroiodide
- 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide
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- インチ: 1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
- InChIKey: NRKTUPLYOCIVPP-UHFFFAOYSA-N
- SMILES: I.N1C(N)=NCC1
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 76.1
- トポロジー分子極性表面積: 50.4
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 056771-1g |
4,5-Dihydro-1H-imidazol-2-ylamine |
65767-07-9 | 1g |
£306.00 | 2022-03-01 | ||
TRC | D011610-50mg |
4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide |
65767-07-9 | 50mg |
$ 155.00 | 2022-06-06 | ||
TRC | D011610-100mg |
4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide |
65767-07-9 | 100mg |
$ 255.00 | 2022-06-06 | ||
Fluorochem | 056771-2g |
4,5-Dihydro-1H-imidazol-2-ylamine |
65767-07-9 | 2g |
£505.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643899-5g |
4,5-Dihydro-1H-imidazol-2-amine hydroiodide |
65767-07-9 | 98% | 5g |
¥10987.00 | 2024-05-05 |
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide 関連文献
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1. Back matter
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4,5-Dihydro-1H-imidazol-2-ylamine hydroiodideに関する追加情報
4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide: A Comprehensive Overview
The compound with CAS No. 65767-07-9, commonly referred to as 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazole derivatives, which are well-known for their versatile applications in drug discovery, catalysis, and advanced materials. The imidazole ring structure is a key feature of this compound, contributing to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide as a precursor for the synthesis of various bioactive compounds. Researchers have explored its role in the development of novel antibiotics and antiviral agents, leveraging its ability to form stable complexes with metal ions. This property makes it an attractive candidate for designing coordination polymers and metalloenzymes, which are essential in modern drug delivery systems.
The synthesis of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the scalability of its synthesis, making it more accessible for large-scale applications.
In terms of physical properties, 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide exhibits a melting point of approximately 230°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its hydroiodide salt form is particularly stable under ambient conditions, which is advantageous for storage and transportation. The compound's solubility profile also makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The chemical structure of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide consists of a five-membered imidazole ring with two adjacent hydrogen atoms on the 4 and 5 positions. This arrangement imparts a unique electronic environment to the molecule, enabling it to participate in diverse chemical transformations. For example, the presence of an amine group on the imidazole ring allows for nucleophilic attack by electrophilic reagents, facilitating the formation of amides and ureas.
One of the most promising applications of 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide lies in its potential as a building block for constructing advanced materials. Recent research has demonstrated its ability to self-assemble into supramolecular structures under specific conditions. These structures exhibit remarkable mechanical strength and thermal stability, making them ideal candidates for use in high-performance polymers and composites.
In conclusion, 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide (CAS No. 65767-07-) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers in drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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